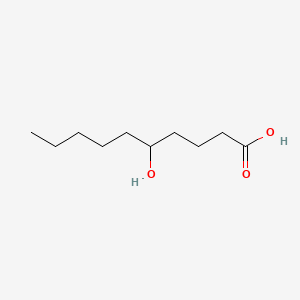

5-Hydroxydecanoic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M-14157 involves multiple steps, typically starting with the preparation of a precursor molecule. The precursor undergoes a series of chemical reactions, including condensation, cyclization, and functional group modifications, to yield the final compound. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure high yield and purity of M-14157 .

Industrial Production Methods

Industrial production of M-14157 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are implemented to maintain consistency and meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

M-14157 undergoes various chemical reactions, including:

Oxidation: M-14157 can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cardioprotection

5-HD has been studied for its cardioprotective effects, particularly in the context of ischemic preconditioning. Research indicates that 5-HD acts as a specific inhibitor of mitochondrial ATP-sensitive potassium (K(ATP)) channels, which play a crucial role in protecting cardiac tissues during ischemic events. For instance, a study demonstrated that 5-HD could inhibit the proliferation of hypoxic human pulmonary artery smooth muscle cells by blocking these channels, thereby reducing cellular stress and damage during hypoxia .

Metabolic Regulation

As a medium-chain fatty acid, 5-HD is metabolized in mitochondria and has been shown to influence metabolic pathways. It participates in β-oxidation, albeit at a slower rate compared to other fatty acids like decanoate. The metabolism of 5-HD may impact energy production and substrate utilization in various tissues, suggesting potential applications in metabolic disorders such as obesity and diabetes .

Antitumor Activity

5-HD has demonstrated potential antitumor effects in various studies. It has been shown to inhibit tumor cell proliferation through mechanisms involving mitochondrial function and apoptosis induction. For example, in vitro studies have indicated that treatment with 5-HD can lead to reduced viability of cancer cell lines by triggering apoptotic pathways .

Case Studies

Several case studies have highlighted the effects of 5-HD on different cancer types:

- Lung Cancer : In one study, 5-HD was found to significantly reduce the growth of lung carcinoma cells by inducing apoptosis and inhibiting cell cycle progression .

- Breast Cancer : Another study reported that 5-HD could enhance the efficacy of chemotherapeutic agents when used in combination treatments, potentially leading to improved outcomes in breast cancer models.

Chemical Structure and Mechanism of Action

The chemical structure of 5-HD allows it to interact with various biological membranes and proteins, influencing cellular signaling pathways. Its hydroxyl group is critical for its interaction with enzymes involved in lipid metabolism and energy production .

Metabolic Pathways

Research indicates that 5-HD is metabolized through β-oxidation, where it acts as a substrate for medium-chain acyl-CoA dehydrogenase, facilitating energy production in mitochondria . This metabolic pathway suggests that 5-HD could be beneficial in conditions where mitochondrial function is compromised.

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Cardioprotection | Inhibition of K(ATP) channels | Reduces cellular stress during ischemia |

| Metabolic Regulation | Potential treatment for obesity/diabetes | Influences energy production via β-oxidation |

| Cancer Research | Antitumor effects in lung/breast cancer | Induces apoptosis; enhances chemotherapy efficacy |

Mechanism of Action

The mechanism of action of M-14157 involves its interaction with specific molecular targets, leading to changes in fluorescence properties. This interaction can be influenced by factors such as pH, ion concentration, and the presence of specific biomolecules. The compound’s fluorescence is often used to monitor biological events and detect changes in the cellular environment .

Comparison with Similar Compounds

M-14157 is compared with other fluorescent probes and bioimaging agents, such as fluorescein and rhodamine. While these compounds share similar applications, M-14157 is unique due to its higher sensitivity and specificity in detecting certain biomolecules. Similar compounds include:

Fluorescein: Known for its bright green fluorescence.

Rhodamine: Exhibits strong red fluorescence.

Cyanine dyes: Used for their near-infrared fluorescence properties.

M-14157 stands out for its versatility and effectiveness in various research applications, making it a valuable tool in scientific investigations.

Biological Activity

5-Hydroxydecanoic acid (5-HD) is a medium-chain fatty acid known for its diverse biological activities. It is recognized as an ATP-sensitive potassium channel antagonist and has been studied for its potential therapeutic applications in various medical conditions, including neuroinflammation, pain modulation, and metabolic disorders.

- Chemical Formula : CHO

- Molecular Weight : 188.26 g/mol

- Synonyms : Sodium 5-hydroxydecanoate, 5-hydroxy caprate

5-HD belongs to the class of organic compounds known as medium-chain fatty acids, characterized by an aliphatic tail containing between 4 and 12 carbon atoms .

This compound functions primarily as an antagonist to ATP-sensitive potassium channels (K). By inhibiting these channels, it can influence cellular excitability and neurotransmitter release, which has implications in pain management and neuroprotection.

Neuroinflammation and Pain Modulation

Recent studies have highlighted the role of 5-HD in modulating neuroinflammation. For instance, research involving type 2 diabetic monkeys showed that treatment with 5-HD could alter the expression levels of glial markers and chemokines associated with pain pathways . This suggests a potential therapeutic role in managing chronic pain conditions linked to neuroinflammatory processes.

Case Studies

- Inhibition of Opioid Tolerance : In rodent models, 5-HD has been shown to inhibit the development of opioid tolerance. This is particularly relevant for patients undergoing chronic opioid therapy, where tolerance can lead to increased dosages and risk of overdose .

- Cardiovascular Protection : Studies indicate that 5-HD may reduce ischemic injury in cardiac tissues by modulating K channels, thereby providing a protective effect during ischemic events .

Antibiotic and Cytotoxic Activities

Research evaluating the antibiotic properties of hydroxy fatty acids, including 5-HD, found limited efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The cytotoxic effects against cancer cell lines were also noted to be low, indicating that while 5-HD exhibits some biological activity, its effectiveness as an antibiotic or anticancer agent may be limited .

Research Findings Summary

Properties

IUPAC Name |

5-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHJFKYQYDSOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977956 | |

| Record name | 5-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-00-0 | |

| Record name | 5-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 5-hydroxydecanoic acid in the context of cardioprotection?

A1: this compound acts primarily as a selective antagonist of mitochondrial ATP-sensitive potassium (mitoKATP) channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with mitoKATP channels?

A2: While the exact binding site and mechanism are still under investigation, this compound is believed to bind to mitoKATP channels, preventing their activation by endogenous ligands or pharmacological agents like diazoxide. [, , , ]

Q3: What are the downstream effects of this compound's inhibition of mitoKATP channels in cardiomyocytes?

A3: By inhibiting mitoKATP channels, this compound can:

- Block cardioprotective mechanisms: It can abolish the protective effects of ischemic preconditioning (IPC) and pharmacological agents like diazoxide against ischemia-reperfusion injury. [, , , , , , , , , , , , , , , , , , , , ]

- Alter intracellular calcium handling: It can prevent the modulation of intracellular calcium levels that typically occurs during preconditioning or with mitoKATP channel openers, potentially exacerbating calcium overload during ischemia-reperfusion. [, , , ]

- Impair mitochondrial function: Inhibiting mitoKATP channels can disrupt mitochondrial membrane potential, reduce ATP synthesis, and promote the opening of the mitochondrial permeability transition pore (mPTP), contributing to cell death. [, , , , , , ]

Q4: What is the role of mitoKATP channels in cardioprotection, and why is their inhibition by this compound detrimental?

A4: MitoKATP channels are believed to play a key role in cardioprotective mechanisms by:

Q5: What is the molecular formula, weight, and structure of this compound?

A5:

Q6: Has the structure-activity relationship (SAR) of this compound been explored in relation to its mitoKATP channel blocking activity?

A6: While detailed SAR studies are limited in the provided literature, some studies suggest that the length of the carbon chain and the position of the hydroxyl group are essential for the inhibitory activity of this compound on mitoKATP channels. [, ]

Q7: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A7: The provided literature primarily focuses on the pharmacological effects of this compound in experimental settings, typically using in vitro or ex vivo models. Detailed information regarding its absorption, distribution, metabolism, excretion, and in vivo efficacy in humans is not extensively covered.

Q8: In what experimental models has this compound been used to study cardioprotection?

A8: The research predominantly employs the following models:

- Isolated perfused hearts (Langendorff preparation): This ex vivo model allows for the assessment of cardiac function, infarct size, and the effects of various interventions, including this compound, on ischemia-reperfusion injury. [, , , , , , , , , , , , , , , , , , , , ]

- Isolated cardiac myocytes: This in vitro model enables the investigation of cellular mechanisms, calcium handling, and electrophysiological changes in response to this compound and other interventions. [, , , ]

- In vivo models of myocardial infarction: Some studies use animal models of induced myocardial infarction to assess the effects of this compound on infarct size, cardiac function, and survival. [, , , , , , , ]

Q9: What are the key findings regarding the effects of this compound in these experimental models?

A9: Consistent findings across studies demonstrate that this compound:

- Abolishes the cardioprotective effects of IPC and mitoKATP channel openers: This reinforces its role as a selective mitoKATP channel antagonist. [, , , , , , , , , , , , , , , , , , , , ]

- Exacerbates ischemia-reperfusion injury: It can worsen cardiac function, increase infarct size, and promote cell death when administered before or during ischemia. [, , , , , , , , , , , , , , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.